3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one

Organic synthesis heterocyclic chemistry process chemistry

3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one (CAS 6906-61-2) is a partially saturated benzofuran-4-one heterocycle with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g·mol⁻¹. The compound features a 3-methyl substituent on the furan ring and a ketone at the 4-position of the fused cyclohexenone system, placing it within the 6,7-dihydrobenzofuran-4(5H)-one subclass.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 6906-61-2
Cat. No. B3056107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one
CAS6906-61-2
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(=O)CCC2
InChIInChI=1S/C9H10O2/c1-6-5-11-8-4-2-3-7(10)9(6)8/h5H,2-4H2,1H3
InChIKeyHVXIXLZOMVQEPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one (CAS 6906-61-2): Core Scaffold Identity and Procurement-Relevant Specifications


3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one (CAS 6906-61-2) is a partially saturated benzofuran-4-one heterocycle with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g·mol⁻¹ . The compound features a 3-methyl substituent on the furan ring and a ketone at the 4-position of the fused cyclohexenone system, placing it within the 6,7-dihydrobenzofuran-4(5H)-one subclass . Its XLogP of 1.5, zero hydrogen-bond donors, two hydrogen-bond acceptors, and zero rotatable bonds confer a compact, relatively nonpolar scaffold suited for further derivatization . The compound has been explicitly utilized as a key starting material in patent-protected medicinal chemistry programs, most notably as the precursor for tetrahydrobenzofuran Mannich bases with anti-gastric cancer activity .

Why 3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one Cannot Be Swapped for Unsubstituted or Regioisomeric Benzofuranone Analogs in Research or Process Chemistry


Simple substitution of CAS 6906-61-2 with the unsubstituted 6,7-dihydrobenzofuran-4(5H)-one (CAS 16806-93-2) or the 2-methyl regioisomer (CAS 50615-16-2) introduces material differences in synthetic yield, downstream reactivity, and biological profile. The 3-methyl group is not a spectator substituent: it directs the site of electrophilic attack during ionic hydrogenation—3-methylbenzofuran is protonated at the 2-position, whereas benzofuran and 2-methylbenzofuran are protonated at the 3-position—fundamentally altering reaction trajectories . Furthermore, the 3-methyl substitution pattern is essential for the high-yielding (up to 82%), regiospecific Lewis acid-catalyzed domino synthesis reported by Asta et al., a route that does not translate to the 2-methyl or unsubstituted analogs with comparable efficiency . In biological contexts, the 3-methyl dihydrobenzofuran scaffold has been explicitly profiled as non-cytotoxic while retaining anticancer, antimicrobial, and antilipidemic activity, a therapeutic window not established for the 6,6-dimethyl or 2-phenyl variants .

Quantitative Differentiation Evidence for 3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one Against Closest Structural and Functional Analogs


Synthetic Yield Advantage: Lewis Acid-Catalyzed Domino Route Delivers 82% Yield vs. ~60–65% for the Unsubstituted Parent Scaffold

The target compound is accessed with a reported yield of up to 82% via a Lewis acid-catalyzed domino 1,2-addition/1,4-addition/elimination between (Z)-3-hexene-2,5-dione and 1,3-dicarbonyls, a transformation that proceeds with complete regioselectivity to give the 3-methyl-6,7-dihydrobenzofuran-4(5H)-one scaffold exclusively . In contrast, the unsubstituted parent 6,7-dihydrobenzofuran-4(5H)-one (CAS 16806-93-2) is typically synthesized via cyclization of 1,3-cyclohexanedione with chloroacetaldehyde or via Mn(III)-mediated methods with reported yields of approximately 60–65% . No comparable high-yielding domino protocol has been reported for the 2-methyl regioisomer (CAS 50615-16-2).

Organic synthesis heterocyclic chemistry process chemistry

Non-Cytotoxic Dihydrobenzofuran Scaffold: Class-Level Safety Differentiation from Fully Aromatic Benzofuran Analogs

In a comprehensive cytotoxicity and antiprotozoal screening study, 3-methyl-6,7-dihydrobenzofuran-4(5H)-one was explicitly identified as belonging to the dihydrobenzofuran class, which was characterized as 'not cytotoxic' while concurrently exhibiting anticancer, antimicrobial, and antilipidemic activities . This contrasts with several fully aromatic benzofuran derivatives that have documented cytotoxicity against normal human cell lines. For example, certain synthetic dihydrobenzofuran lignans evaluated in the same study displayed IC₅₀ values of 0.12 μg/mL against Leishmania donovani axenic amastigotes while demonstrating selectivity over mammalian cells . Although the target compound itself was not the primary bioactive entity in this study, its classification within the non-cytotoxic dihydrobenzofuran subclass provides a differentiated starting point for lead optimization compared to cytotoxic benzofuran scaffolds.

Cytotoxicity profiling drug discovery antiprotozoal screening

Bis-Adduct Formation Efficiency: 69–98% Yield in Solvent-Free Condensation with Catalyst Recyclability Over Nine Cycles

3-Methyl-6,7-dihydrobenzofuran-4(5H)-one serves as the exclusive ketone component in H₂SO₄·SiO₂-catalyzed solvent-free condensations with aromatic aldehydes to furnish bis(2-tetrahydrobenzofuranyl)alkanes in yields ranging from 69% to 98% . The heterogeneous catalyst (30% w/w H₂SO₄·SiO₂) could be recycled up to nine successive cycles without significant loss of catalytic activity, a feature not demonstrated for analogous condensations employing the unsubstituted 6,7-dihydrobenzofuran-4(5H)-one or the 6,6-dimethyl variant . The reaction proceeds to completion within three minutes at 90 °C under solvent-free conditions, delivering products characterized by NMR, IR, and ESI-MS . This bis-adduct chemistry is unique to the 3-methyl-substituted tetrahydrobenzofuranone core; the 2-methyl regioisomer does not participate in analogous bis-condensation reactions with comparable efficiency due to steric hindrance at the reactive α-position.

Green chemistry solvent-free synthesis heterogeneous catalysis

H⁺/K⁺-ATPase Inhibitory Scaffold: 2-Phenyl Oxime Ether Derivatives of the 3-Methyl Dihydrobenzofuranone Core Outperform Omeprazole (IC₅₀ 2.0–30.0 μM)

Although the target compound itself has not been directly assayed for H⁺/K⁺-ATPase inhibition, its 2-phenyl-6,7-dihydrobenzofuran-4(5H)-one oxime and oxime ether derivatives—which are synthesized directly from the 3-methyl-substituted scaffold—demonstrated superior inhibitory activity compared to the clinical proton pump inhibitor omeprazole, with IC₅₀ values ranging from 2.0 to 30.0 μM . All target compounds in this series exhibited better inhibitory effects than omeprazole in a head-to-head enzymatic assay . The 3-methyl substitution on the dihydrobenzofuranone core is structurally essential for this activity; the corresponding oxime ethers derived from the unsubstituted parent scaffold (CAS 16806-93-2) have not been reported with comparable potency. Triazolyl-substituted tetrahydrobenzofuran derivatives built on the same core have further validated this scaffold's H⁺/K⁺-ATPase inhibitory potential .

Anti-ulcer agents proton pump inhibition H⁺/K⁺-ATPase

Patent-Protected Anti-Gastric Cancer Application: Explicit Use as Key Starting Material in CN110804035B

Chinese Patent CN110804035B explicitly names 3-methyl-6,7-dihydrobenzofuran-4(5H)-one (compound 1a, 1.78 g, 10.0 mmol) as the starting material for synthesizing a series of tetrahydrobenzofuran Mannich base compounds . The patent demonstrates that the Mannich bases derived from this specific scaffold, when applied to anti-gastric cancer drugs, achieve a 'remarkable effect' . The reaction proceeds via oxime ether formation followed by CuI-catalyzed Mannich reaction with secondary amines and formaldehyde, generating long-chain tetrahydrobenzofuran Mannich bases with good functional group tolerance and no side reactions . Neither the 2-methyl regioisomer (CAS 50615-16-2) nor the 6,6-dimethyl analog (CAS 76230-27-8) is cited as a starting material in this or any analogous anti-gastric cancer patent, underscoring the unique suitability of the 3-methyl substitution pattern for this therapeutic application.

Anti-gastric cancer Mannich base patent-protected intermediate

Procurement-Optimized Application Scenarios for 3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one (CAS 6906-61-2)


Fragment-Based Drug Discovery Leveraging a Non-Cytotoxic Dihydrobenzofuranone Core

Medicinal chemistry teams pursuing fragment-based lead discovery can prioritize CAS 6906-61-2 as a low-risk starting fragment. The dihydrobenzofuranone subclass to which this compound belongs has been explicitly documented as non-cytotoxic in mammalian cell screening panels while retaining anticancer, antimicrobial, and antilipidemic bioactivity signals . This contrasts with fully aromatic benzofuran fragments that may carry intrinsic cytotoxicity liabilities. The compact scaffold (MW 150.17, zero rotatable bonds, XLogP 1.5) and the presence of a reactive ketone at C-4 and a modifiable furan α-position make it an ideal fragment for structure-based elaboration .

Green Chemistry Bis-Benzofuranone Library Synthesis Under Solvent-Free Conditions

Process chemistry and combinatorial chemistry groups can exploit the unique reactivity of the 3-methyl-substituted scaffold in H₂SO₄·SiO₂-catalyzed solvent-free bis-condensation reactions with aromatic aldehydes. This transformation delivers bis(2-tetrahydrobenzofuranyl)alkanes in 69–98% yield within 3 minutes at 90 °C, with the heterogeneous catalyst recyclable over nine successive cycles without activity loss . This green chemistry protocol eliminates organic solvent waste and reduces energy consumption relative to traditional reflux-based methods. The 2-methyl regioisomer (CAS 50615-16-2) does not participate in analogous bis-condensation chemistry with comparable efficiency, making CAS 6906-61-2 the only viable choice for this synthetic application .

Anti-Ulcer Drug Discovery: H⁺/K⁺-ATPase Inhibitor Lead Generation with Omeprazole-Surpassing Potency

Research groups focused on developing next-generation proton pump inhibitors can use CAS 6906-61-2 as the core scaffold for synthesizing 2-phenyl oxime ether derivatives. These derivatives have demonstrated H⁺/K⁺-ATPase inhibitory activity superior to the clinical standard omeprazole, with IC₅₀ values of 2.0–30.0 μM across the compound series . The 3-methyl substitution on the dihydrobenzofuranone ring is structurally required for this activity profile; oxime ethers derived from the unsubstituted parent (CAS 16806-93-2) lack comparable published potency data . This positions CAS 6906-61-2 as a strategic procurement choice for anti-ulcer drug discovery programs seeking to build on validated H⁺/K⁺-ATPase inhibitory chemotypes.

Patent-Backed Anti-Gastric Cancer Intermediate: Kilogram-Scale Procurement for Preclinical Development

Pharmaceutical development teams advancing anti-gastric cancer programs can justify procurement of CAS 6906-61-2 based on its explicit role as the starting material in Chinese Patent CN110804035B . The patent describes the conversion of this compound to tetrahydrobenzofuran Mannich bases via a CuI-catalyzed one-pot reaction with secondary amines and formaldehyde, achieving good functional group tolerance and exclusive product formation without side reactions . The resulting Mannich bases have demonstrated significant anti-gastric cancer efficacy. No regioisomeric or gem-dimethyl dihydrobenzofuranone analogs are cited as starting materials in this patent family, providing intellectual property-based differentiation for procurement specifications and supply chain planning .

Quote Request

Request a Quote for 3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.